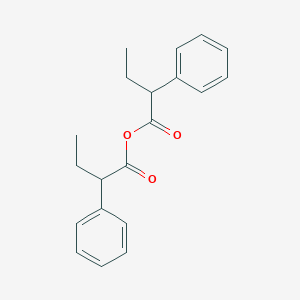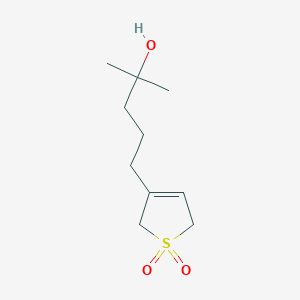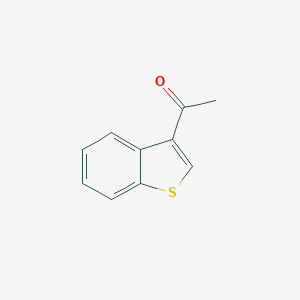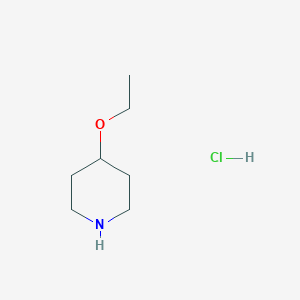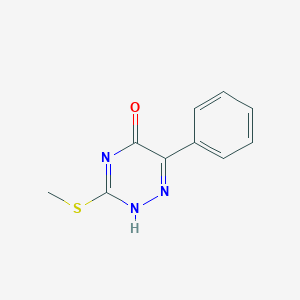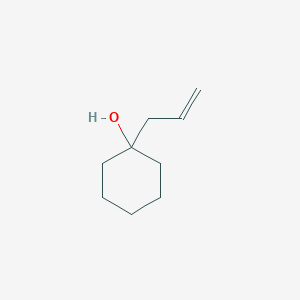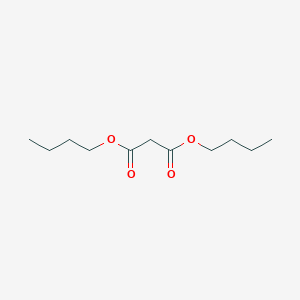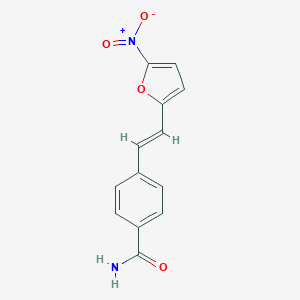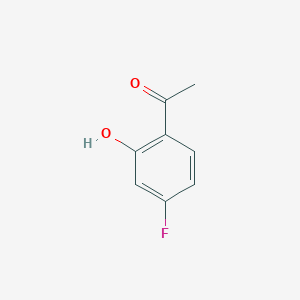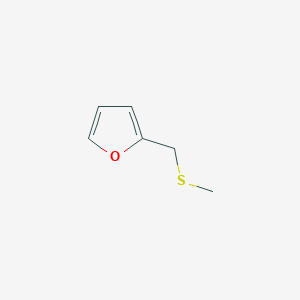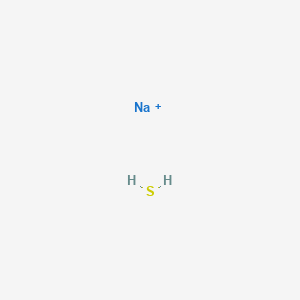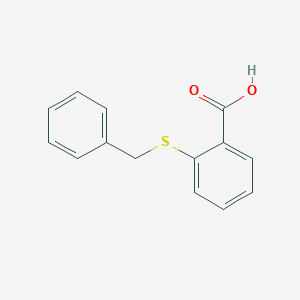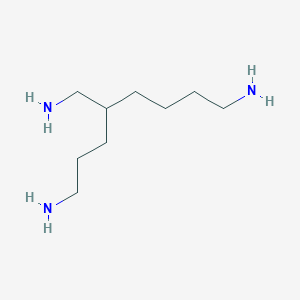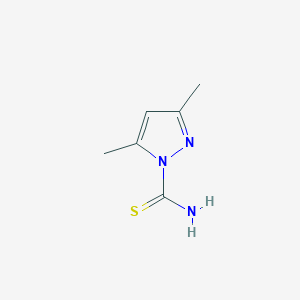
(2-Methyl-4-phenylbutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-phenylbutan-2-yl)benzene, also known as isopropylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in various industries, including paint, ink, and adhesive manufacturing. In recent years, isopropylbenzene has gained attention in the scientific community for its potential applications in research and medicine.
Wirkmechanismus
The mechanism of action of (2-Methyl-4-phenylbutan-2-yl)benzene is not fully understood. However, it is known to interact with various receptors in the body, including the GABA-A receptor and the NMDA receptor. Isopropylbenzene has been shown to have sedative and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety and insomnia.
Biochemische Und Physiologische Effekte
(2-Methyl-4-phenylbutan-2-yl)benzene has been shown to have various biochemical and physiological effects. In animal studies, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to decrease locomotor activity and induce muscle relaxation. It has also been shown to have anticonvulsant properties and to decrease seizure activity in animal models. Additionally, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methyl-4-phenylbutan-2-yl)benzene in lab experiments is its low toxicity and high solubility in organic solvents. Isopropylbenzene is also relatively inexpensive and easy to obtain. However, one limitation is its potential for oxidation and degradation over time, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are various future directions for the use of (2-Methyl-4-phenylbutan-2-yl)benzene in scientific research. One direction is the investigation of its potential as a therapeutic agent for anxiety, insomnia, and epilepsy. Isopropylbenzene may also have potential applications in drug delivery systems and organic electronic devices. Furthermore, there is potential for the development of new synthesis methods for (2-Methyl-4-phenylbutan-2-yl)benzenezene that are more environmentally friendly and sustainable.
Conclusion:
In conclusion, (2-Methyl-4-phenylbutan-2-yl)benzene has various applications in scientific research, including as a solvent, reference material, and potential therapeutic agent. Its mechanism of action and biochemical and physiological effects have been investigated in animal studies, and there are various future directions for its use in research and medicine. While there are limitations to its use in lab experiments, (2-Methyl-4-phenylbutan-2-yl)benzenezene remains a valuable tool for scientific investigation.
Synthesemethoden
The most common method for synthesizing (2-Methyl-4-phenylbutan-2-yl)benzene is through the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces (2-Methyl-4-phenylbutan-2-yl)benzenezene and hydrogen chloride as a byproduct. Other methods include the reaction of benzene with isopropene and the reduction of cumene hydroperoxide.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-4-phenylbutan-2-yl)benzene has various applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as essential oils and plant extracts. Isopropylbenzene is also used as a reference material in gas chromatography and mass spectrometry analysis. Furthermore, (2-Methyl-4-phenylbutan-2-yl)benzene has been investigated for its potential applications in drug delivery systems and as a component in organic electronic devices.
Eigenschaften
CAS-Nummer |
1520-43-0 |
|---|---|
Produktname |
(2-Methyl-4-phenylbutan-2-yl)benzene |
Molekularformel |
C17H20 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
(2-methyl-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
RINORDAAAOQWBA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
1520-43-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



